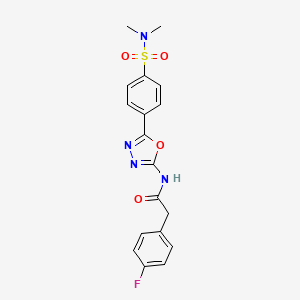
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H17FN4O4S and its molecular weight is 404.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : 1,3,4-Oxadiazole ring
- Substituents : Dimethylsulfamoyl group and fluorophenyl group attached to the acetamide moiety.
Molecular Formula : C19H20N4O5S
Molecular Weight : 396.45 g/mol
Anticancer Activity
Research indicates that compounds with oxadiazole rings often exhibit anticancer properties. For instance, studies have shown that modifications in the oxadiazole structure can enhance cytotoxicity against various cancer cell lines. The presence of the dimethylsulfamoyl group is hypothesized to contribute to this activity by improving solubility and bioavailability, which are critical for effective therapeutic action.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The proposed mechanism by which this compound exerts its effects involves:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through the activation of caspases.
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in certain cancer cell lines, leading to inhibited cell division.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, contributing to cell death.
Antimicrobial Properties
In addition to anticancer activity, preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains with promising results.
Table 2: Antimicrobial Activity Data
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the efficacy of this compound on MCF-7 breast cancer cells. The results indicated significant cell death at concentrations above 10 μM after 48 hours of treatment.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of the compound against clinical isolates of E. coli and S. aureus. The findings revealed that the compound exhibited a dose-dependent inhibition of bacterial growth, suggesting potential use as an antibacterial agent.
Propiedades
IUPAC Name |
N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O4S/c1-23(2)28(25,26)15-9-5-13(6-10-15)17-21-22-18(27-17)20-16(24)11-12-3-7-14(19)8-4-12/h3-10H,11H2,1-2H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJYNKPCEPNDTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














